molecular formula C12H10FNO B6372886 5-(3-Aminophenyl)-3-fluorophenol CAS No. 1261917-95-6

5-(3-Aminophenyl)-3-fluorophenol

Cat. No.: B6372886
CAS No.: 1261917-95-6
M. Wt: 203.21 g/mol
InChI Key: IEVNGXNHGXORLC-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-3-fluorophenol is an organic compound characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-3-fluorophenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Amines and hydroxylamines

    Substitution: Various substituted phenols

Scientific Research Applications

5-(3-Aminophenyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminophenyl)-3-fluorophenol is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. Its dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-aminophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNGXNHGXORLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684095
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-95-6
Record name [1,1′-Biphenyl]-3-ol, 3′-amino-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261917-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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